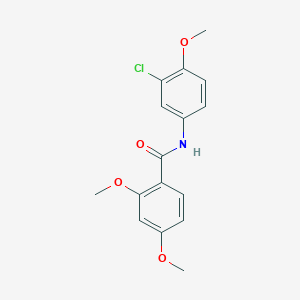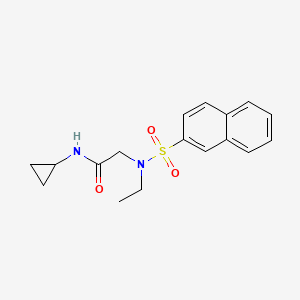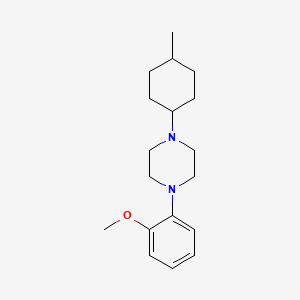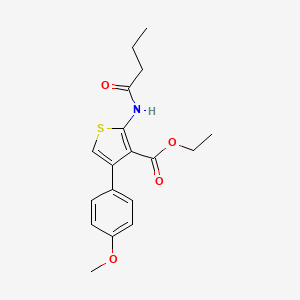![molecular formula C16H22N2O3S B5851945 N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5851945.png)
N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide (PPCC) is a synthetic compound that has been widely used in scientific research. PPCC is a potent inhibitor of the transient receptor potential vanilloid 4 (TRPV4) ion channel, which plays a crucial role in many physiological processes such as osmoregulation, thermoregulation, and pain sensation.
作用机制
TRPV4 is a non-selective cation channel that can be activated by various stimuli, including heat, mechanical stress, and osmotic pressure. When TRPV4 is activated, it allows the influx of calcium ions into the cell, which triggers downstream signaling pathways. N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide acts as a potent inhibitor of TRPV4 by binding to a specific site on the channel and blocking its calcium permeation. N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide has been shown to be highly selective for TRPV4 and does not affect other TRP channels.
Biochemical and Physiological Effects:
N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide has been shown to have a variety of biochemical and physiological effects in different tissues. In the kidney, N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide has been shown to inhibit TRPV4-mediated calcium signaling and reduce the production of reactive oxygen species, which are involved in the pathogenesis of kidney disease. In the lung, N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide has been shown to inhibit TRPV4-mediated calcium influx and reduce the production of inflammatory cytokines, which are involved in the pathogenesis of lung injury. In the skin, N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide has been shown to inhibit TRPV4-mediated calcium influx and reduce the production of pro-inflammatory mediators, which are involved in the pathogenesis of skin inflammation. In the nervous system, N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide has been shown to inhibit TRPV4-mediated calcium influx and reduce the production of pain-related neuropeptides, which are involved in the pathogenesis of neuropathic pain.
实验室实验的优点和局限性
N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide has several advantages as a tool compound for scientific research. It is highly selective for TRPV4 and does not affect other TRP channels. It is also relatively easy to synthesize and purify. However, N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide has some limitations for lab experiments. It is a potent inhibitor of TRPV4 and can completely block its calcium permeation, which may not reflect the physiological conditions in vivo. Therefore, caution should be taken when interpreting the results obtained with N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide.
未来方向
N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide has opened up new avenues for scientific research on TRPV4 and its role in various physiological and pathological conditions. There are several future directions for research on N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide. First, the structural basis of N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide binding to TRPV4 needs to be elucidated to design more potent and selective TRPV4 inhibitors. Second, the in vivo effects of N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide on TRPV4-mediated physiological processes need to be investigated to validate its usefulness as a therapeutic target. Third, the potential side effects of N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide need to be evaluated to ensure its safety for clinical use. Fourth, the role of TRPV4 in other physiological and pathological conditions needs to be explored to expand our understanding of its biological functions. Fifth, the development of new TRPV4 modulators based on the structure of N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide could lead to the discovery of novel drugs for the treatment of various diseases.
合成方法
N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide can be synthesized by reacting 4-(1-pyrrolidinylsulfonyl)aniline with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide as a white solid. The purity of N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide can be improved by recrystallization from a suitable solvent.
科学研究应用
N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide has been extensively used as a tool compound to study the role of TRPV4 in various physiological and pathological conditions. TRPV4 is expressed in many tissues, including the kidney, lung, skin, and nervous system. N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide has been shown to inhibit TRPV4-mediated calcium influx in vitro and in vivo. Therefore, N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide can be used to investigate the role of TRPV4 in osmoregulation, thermoregulation, pain sensation, and other physiological processes.
属性
IUPAC Name |
N-(4-pyrrolidin-1-ylsulfonylphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16(13-5-1-2-6-13)17-14-7-9-15(10-8-14)22(20,21)18-11-3-4-12-18/h7-10,13H,1-6,11-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSPTWKILADWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Pyrrolidine-1-sulfonyl)phenyl]cyclopentanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5851868.png)
![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B5851875.png)


![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide](/img/structure/B5851898.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5851913.png)

![N-(2,4-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5851923.png)
![2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide](/img/structure/B5851925.png)



![2-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5851967.png)
